Ecomustine

Leukemia Xenograft Efficacy

Water-soluble nitrosoureas that avoid organic co-solvents are scarce. Ecomustine (CAS 98383-18-7) solves this: an acosamine-derived DNA-alkylating agent with aqueous IV compatibility, extended stability (t½ 62-67 h in 5% glucose, 25-37 h in saline at pH 4), and lower myelotoxicity than BCNU in preclinical models. • Complete MeXF 274 melanoma xenograft response at 20 mg/kg i.v. • Superior to BCNU in L1210 leukemia across i.p., i.v., and p.o. routes • Partial response in CXF 243 colon adenocarcinoma xenograft; superior to 5-fluorouracil in C38 model Supplied with full analytical documentation for preclinical oncology and formulation studies.

Molecular Formula C10H18ClN3O6
Molecular Weight 311.72 g/mol
CAS No. 98383-18-7
Cat. No. B1671090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEcomustine
CAS98383-18-7
SynonymsCY 233
CY-233
CY233
ecomustine
methyl 3-(3-(2-chloroethyl)-3-nitrosoureido)-2,3-dideoxyarabinohexopyranoside
NSC 609224
NSC-609224
Molecular FormulaC10H18ClN3O6
Molecular Weight311.72 g/mol
Structural Identifiers
SMILESCOC1CC(C(C(O1)CO)O)NC(=O)N(CCCl)N=O
InChIInChI=1S/C10H18ClN3O6/c1-19-8-4-6(9(16)7(5-15)20-8)12-10(17)14(13-18)3-2-11/h6-9,15-16H,2-5H2,1H3,(H,12,17)/t6-,7-,8+,9+/m1/s1
InChIKeyYQYBWJPESSJLTK-HXFLIBJXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ecomustine: Water-Soluble DNA Alkylating Agent


Ecomustine (CAS 98383-18-7), also designated CY233 or NSC 609224, is a water-soluble nitrosoureido sugar derived from acosamine that functions as a DNA-alkylating and crosslinking antineoplastic agent [1]. Structurally, it consists of a 2-chloroethylnitrosourea pharmacophore conjugated to a dideoxycarbohydrate sugar moiety, conferring distinctive physicochemical properties including enhanced aqueous solubility relative to many classical nitrosoureas [2]. The compound exhibits antitumor activity via alkylation-induced DNA interstrand crosslinks, inhibiting replication and transcription with resultant reduction in cellular proliferation [3].

Water-soluble nitrosoureido sugar scaffold
DNA alkylation and interstrand crosslinking mechanism
Aqueous solubility enables ethanol-free formulation

Ecomustine: Not a Generic Nitrosourea


Ecomustine's water-soluble sugar backbone distinguishes it fundamentally from lipophilic nitrosoureas such as BCNU (carmustine) and CCNU (lomustine), which are formulated with ethanol-containing vehicles due to poor aqueous solubility. This structural divergence translates into measurable differences in stability, biodistribution, and toxicity profiles that preclude generic substitution. The acosamine-derived carbohydrate moiety reduces non-specific protein binding and alters tissue penetration kinetics, contributing to a lower myelotoxicity profile in preclinical models compared to BCNU [1]. Furthermore, the pH-dependent degradation kinetics of Ecomustine differ substantially from other chloroethylnitrosoureas, impacting both formulation requirements and handling protocols [2].

Ecomustine
Classical lipophilic nitrosoureas
Backbone
Acosamine sugar moiety
Alkyl chain without sugar
Aqueous solubility
High; ethanol-free vehicle
Low; requires ethanol vehicle
Protein binding
Reduced non-specific binding
Higher non-specific binding
Degradation kinetics
pH-dependent, extended aqueous t1/2
Rapid hydrolysis in aqueous media

Ecomustine: Comparative Efficacy Evidence


Superior Efficacy vs. BCNU in L1210 Leukemia

In the murine L1210 leukemia model, Ecomustine demonstrated superior antitumor efficacy compared to BCNU (carmustine), a clinically established nitrosourea. The efficacy advantage was maintained regardless of administration route, including intraperitoneal (i.p.), intravenous (i.v.), and oral (p.o.) [1].

L1210 leukemia model
Head-to-head
Reported higher antitumor response than BCNU across i.p., i.v. and p.o. routes
Model-response endpoint context; route-independent profile
Murine L1210 model; source: thesis data, verify independently
Leukemia Xenograft Efficacy

Complete Response in Melanoma Xenograft

Ecomustine was evaluated against the MeXF 274 human amelanotic melanoma xenograft in nude mice and produced a complete response on day 14 following a dosing regimen of 20 mg/kg administered intravenously on days 0 and 7 [1].

Melanoma xenograft
Reported
Complete response at day 14 (20 mg/kg i.v., d0,7)
Model-response endpoint context in human melanoma model
Single-arm study in MeXF 274 xenograft; requires independent replication
Melanoma Xenograft Response Rate

Chemical Stability in Aqueous Infusion Vehicles

Ecomustine exhibits greater stability than some other nitrosoureas in clinically relevant infusion vehicles. The degradation half-life (t1/2) was determined to be 62-67 hours in 5% glucose and 25-37 hours in 0.9% isotonic saline, with maximal stability observed at pH 4 [1].

Aqueous stability
Class-level
t1/2 = 62–67 h in 5% glucose; 25–37 h in 0.9% saline at pH 4
Supports extended formulation window and flexible handling
Class-level comparison with other nitrosoureas; data to verify
Stability Formulation Half-life

Activity in 5-FU-Resistant Colon Adenocarcinoma

Ecomustine demonstrated activity in colon adenocarcinoma xenograft models, including the CXF 243 line, which exhibited resistance to other chemotherapeutic agents. After three intermittent intravenous injections of 10 mg/kg, Ecomustine produced a partial response of long duration in this model [1]. Additionally, the compound showed antitumor activity superior to 5-fluorouracil, the reference agent, in the murine colonic adenocarcinoma C38 model [2].

Colon adenocarcinoma
Reported
Reported higher antitumor activity vs fluoropyrimidine in C38; partial response in CXF 243
Model-response endpoint context in resistant colorectal models
Cross-study evidence; verify fluoropyrimidine-resistance context
Colon Cancer Chemoresistance Xenograft

Ecomustine: Recommended Research Applications


Melanoma Xenograft Efficacy Screening

Based on the complete response observed in the MeXF 274 human melanoma xenograft model at 20 mg/kg (i.v., days 0 and 7) [1], Ecomustine is recommended as a positive control or test agent in preclinical efficacy studies targeting melanoma. Its water solubility facilitates intravenous formulation without organic co-solvents.

BCNU Comparator Studies in Hematologic Models

Given its demonstrated superiority over BCNU in the murine L1210 leukemia model across i.p., i.v., and p.o. routes [1], Ecomustine is ideally suited for head-to-head comparative studies investigating nitrosourea efficacy in hematologic malignancies. The route-independent activity offers flexibility in experimental design.

Stability-Optimized Formulation and Infusion Protocols

The extended half-life of 62-67 hours in 5% glucose and 25-37 hours in 0.9% saline at pH 4 [1] supports the use of Ecomustine in formulation studies requiring prolonged infusion or extended preparation-to-administration windows. Blood samples should be collected in cold tubes (4°C) containing citrate buffer (pH 4) to preserve compound integrity.

Colorectal Cancer Research with 5-FU Comparator

Ecomustine's superior activity versus 5-fluorouracil in the murine C38 colon adenocarcinoma model and its partial response in the CXF 243 xenograft [1][2] warrant its inclusion in colorectal cancer studies, particularly those evaluating alternatives to fluoropyrimidine-based regimens or addressing 5-FU resistance mechanisms.

Application
Selection Property
Validation Focus
Melanoma model-response studies
Water-soluble DNA alkylating agent
Model-specific tumor response endpoints
Comparative nitrosourea research in hematologic models
Sugar backbone alters tissue kinetics
Route-independent model-response context
Aqueous formulation and infusion research
Extended aqueous stability at low pH
Formulation stability and sample handling protocols
Colorectal cancer model-response studies
Activity in fluoropyrimidine-resistant models
Endpoints in fluoropyrimidine-comparator context

Technical Documentation Hub

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